molecular formula C24H25FN4O4 B610572 [2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid CAS No. 218162-38-0

[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid

Cat. No. B610572
M. Wt: 452.48
InChI Key: HYXPWOSDWIYCSH-QRIJWHNFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RPR-200765A is a potent and selective inhibitor of p38 MAP kinase (IC50 = 50 nM). It inhibits LPS-stimulated TNFalpha release both in vitro, from human monocytes (EC50 = 110 nM), and in vivo in Balb/c mice (ED50 = 6 mg/kg). At oral doses between 10 and 30 mg/kg/day it reduces the incidence and progression in the rat streptococcal cell wall (SCW) arthritis model when administered in either prophylactic or therapeutic dosing regimens. The compound, which is a mesylate salt and exists as a stable monohydrate, shows good oral bioavailabiltiy (F = 50% in the rat) and excellent chemical stability. The data from the SCW disease model suggests that RPR200765A could exhibit a profile of disease modifying activity in rheumatoid arthritis (RA) patients which is not observed with current drug therapies.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been utilized in the synthesis of various chemically relevant structures. For example, it's involved in the synthesis of 1,3-dioxolanes and 1,3-dioxanes with potential applications in chemical research (Upadhyaya et al., 1997).
  • It is also used in the synthesis of photochromic azomethine imines, which exhibit properties of ion-active molecular "off-on" switches, indicating potential applications in molecular sensing technologies (Bren et al., 2018).

Antioxidant and Antimicrobial Properties

  • A study on camphorsulfonic acid thiazolylhydrazone derivatives, related to the compound , showed good antioxidant activities. This indicates the potential use of such compounds in the development of antioxidant agents (Zhang et al., 2019).
  • Similarly, some derivatives have been evaluated for their antitubercular and antifungal activities, demonstrating the compound’s relevance in pharmaceutical research for developing new antimicrobial agents (Syed et al., 2013).

Application in Molecular Chemistry

  • The compound has been a part of studies focused on the synthesis of N-heteroaryl amidines, indicating its role in expanding the range of available molecules for various chemical applications (Efimov et al., 2016).
  • It also plays a role in the synthesis of CC chemokine receptor 1 antagonists, which are intended for the treatment of rheumatoid arthritis, demonstrating its potential in the development of therapeutic agents (Latli et al., 2018).

Crystal Structure and Hydrolysis

  • The compound has been used in the study of crystal structures, contributing to our understanding of molecular configurations and interactions (Selig et al., 2010).
  • It has also been involved in studies on the acid-catalyzed hydrolysis of certain compounds, providing insights into reaction mechanisms that are fundamental to organic chemistry (Šafár̆ et al., 2000).

properties

CAS RN

218162-38-0

Product Name

[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid

Molecular Formula

C24H25FN4O4

Molecular Weight

452.48

IUPAC Name

((2r,5r)-2-(4-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-imidazol-2-yl)-5-methyl-1,3-dioxan-5-yl)(morpholino)methanone methanesulfonate

InChI

InChI=1S/C24H25FN4O4.CH4O3S/c1-24(23(30)29-10-12-31-13-11-29)14-32-22(33-15-24)21-27-19(16-2-4-18(25)5-3-16)20(28-21)17-6-8-26-9-7-17;1-5(2,3)4/h2-9,22H,10-15H2,1H3,(H,27,28);1H3,(H,2,3,4)/t22-,24-;

InChI Key

HYXPWOSDWIYCSH-QRIJWHNFSA-N

SMILES

O=C([C@]1(C)CO[C@@H](C2=NC(C3=CC=C(F)C=C3)=C(C4=CC=NC=C4)N2)OC1)N5CCOCC5.OS(=O)(C)=O

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

RPR200765;  RPR-200765;  RPR 200765;  RPR200765A.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid
Reactant of Route 2
Reactant of Route 2
[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid
Reactant of Route 3
Reactant of Route 3
[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid
Reactant of Route 4
Reactant of Route 4
[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid
Reactant of Route 5
Reactant of Route 5
[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid
Reactant of Route 6
[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.